molecular formula C10H11FN2OS B1482404 (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098017-89-9

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482404
CAS RN: 2098017-89-9
M. Wt: 226.27 g/mol
InChI Key: MEJSQRPNTSHHNO-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as FEPT, is a synthetic molecule that has recently been the focus of scientific research due to its potential applications in a variety of fields. FEPT has been found to have a variety of biochemical and physiological effects, and its synthesis method is relatively simple and straightforward.

Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

In a study, new substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, related to the compound , were synthesized using microwave irradiation. These compounds demonstrated notable antibacterial and antifungal activities (Ashok et al., 2017).

Synthesis and Biological Activity Screening

Research on the synthesis of fluoro-substituted pyrazolyl benzoxazoles, which are structurally similar to the target compound, showed that these synthesized compounds were also screened for their biological activities (Jadhav et al., 2015).

Antimicrobial Activity of Pyrazoline Derivatives

A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized, similar in structure to the compound of interest. These showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Structural Characterization and DFT Calculations

Thiophene-2,5-dicarbonyl dichloride was treated with pyrazole to produce compounds including thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone), which are structurally related to the target compound. Their structures were confirmed using spectral analysis and DFT calculations (Khan et al., 2015).

Isomorphous Methyl- and Chloro-Substituted Analogues

A study on isomorphous structures, including 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, showed extensive disorder in their structures. These structures are somewhat analogous to the target compound (Swamy et al., 2013).

properties

IUPAC Name

[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-2-3-13-5-9(6-14)10(12-13)8-1-4-15-7-8/h1,4-5,7,14H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSQRPNTSHHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
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(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 5
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(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 6
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol

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